3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
Typically, a description of a compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Applications
One-Pot Efficient Synthesis : This compound is utilized in the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids. The process involves a Lossen-type reaction with primary alcohols, yielding high purity amino acids in a streamlined procedure (Cal et al., 2012).
Synthesis of 3-Acyltetramic Acids : The compound plays a role in the synthesis of 3-acyltetramic acids, contributing to advancements in organic chemistry, particularly in the creation of complex molecular structures (Jones et al., 1990).
Creation of Novel Analogs : It's used in the alkylation of pyrrolidine-2,5-dione to produce various imides and analogs, contributing to the exploration of new chemical entities (Ramana et al., 2003).
Biological and Pharmaceutical Applications
Anticonvulsant Activity : Derivatives of this compound have shown potential in anticonvulsant activity, particularly in the maximal electroshock seizure test and subcutaneous pentylenetetrazole seizures test (Obniska et al., 2012).
GABA-Transaminase Activity : Studies have evaluated its derivatives for GABA-transaminase activity, suggesting possible applications in the development of anticonvulsants (Patel et al., 2013).
Potential Anti-Tumour Agents : Novel pyrrolidine-2,5-dione-based compounds, derived from this chemical, have been synthesized and assessed for their activity against human placental aromatase, indicating potential as anti-tumor agents (Ahmed et al., 1995).
Chemical Structure and Properties
- Molecular and Crystal Structure Analysis : The structure and properties of derivatives, like 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, have been studied, providing insights into the molecular configuration and potential applications in crystallography (Ratajczak-Sitarz et al., 1990).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound, much of this information may not be available. In such cases, it may be necessary to conduct original research to fill in the gaps.
properties
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-8-1-3-9(4-2-8)15-11(16)7-10(12(15)17)18-6-5-14/h1-4,10H,5-7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOBWGLMALEZNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373362 |
Source
|
Record name | 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
CAS RN |
400063-27-6 |
Source
|
Record name | 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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